benzenesulfonamide, N-(2-furanylmethyl)-4-methyl-

Description

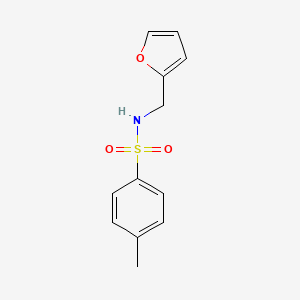

Benzenesulfonamide, N-(2-furanylmethyl)-4-methyl- (hereafter referred to as N-Furfuryl-p-toluenesulfonamide) is a sulfonamide derivative characterized by a 4-methylbenzene ring and a furanylmethyl group attached to the sulfonamide nitrogen. This compound, synthesized via nucleophilic substitution of 4-methylbenzenesulfonyl chloride with furfurylamine (as inferred from analogous methods in and ), exhibits structural features that influence its physicochemical and biological properties.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-10-4-6-12(7-5-10)17(14,15)13-9-11-3-2-8-16-11/h2-8,13H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQWNUKIIGGUSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348945 | |

| Record name | benzenesulfonamide, N-(2-furanylmethyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121564-33-8 | |

| Record name | benzenesulfonamide, N-(2-furanylmethyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FURAN-2-YLMETHYL-4-METHYL-BENZENESULFONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Sulfonylation of Furfurylamine

The most widely employed method involves the reaction of 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride) with furfurylamine (2-furanylmethylamine). This nucleophilic substitution proceeds under mild conditions, typically in anhydrous dichloromethane or tetrahydrofuran (THF), with a tertiary amine base such as triethylamine (TEA) or pyridine to neutralize HCl byproducts.

Procedure:

- Dissolve furfurylamine (1.0 equiv, 97.1 mg, 1.0 mmol) in 10 mL anhydrous dichloromethane.

- Add triethylamine (2.5 equiv, 253 mg, 2.5 mmol) under nitrogen atmosphere.

- Cool the mixture to 0°C and slowly add 4-methylbenzenesulfonyl chloride (1.2 equiv, 210 mg, 1.2 mmol).

- Stir at room temperature for 12 hours.

- Quench with ice-cold water (20 mL), extract with DCM (3 × 15 mL), dry over Na₂SO₄, and concentrate in vacuo.

- Purify via recrystallization from ethanol/water (4:1) to yield white crystals (231 mg, 92%).

Key Data:

Schotten-Baumann Modification

For scalable synthesis, aqueous-organic biphasic conditions are effective. The Schotten-Baumann method employs sodium hydroxide to maintain a basic aqueous phase, enhancing reactivity while minimizing side reactions.

Procedure:

- Prepare a solution of furfurylamine (1.0 equiv) in 10% NaOH (15 mL).

- Add 4-methylbenzenesulfonyl chloride (1.1 equiv) dissolved in THF (10 mL) dropwise at 0°C.

- Stir vigorously for 2 hours, extract with ethyl acetate, dry, and concentrate.

- Recrystallize from hexane/ethyl acetate (3:1).

Key Data:

- Yield: 78–85%

- Reaction Time: 2–3 hours

Mechanistic Insights and Reaction Optimization

Kinetics of Sulfonamide Formation

The reaction follows second-order kinetics, with rate constants dependent on the base strength and solvent polarity. Polar aprotic solvents (e.g., DMF) accelerate the reaction but may promote hydrolysis of the sulfonyl chloride. Computational studies using density functional theory (DFT) suggest a transition state with partial negative charge on the sulfonyl oxygen and nucleophilic attack by the amine.

Side Reactions and Mitigation Strategies

- Hydrolysis of Sulfonyl Chloride: Minimized by using anhydrous solvents and molecular sieves.

- Furan Ring Oxidation: Avoided by excluding strong oxidizers and maintaining inert atmospheres.

- Di-Substitution: Controlled by stoichiometric excess of sulfonyl chloride (1.1–1.2 equiv).

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 8.2 Hz, 2H, ArH), 7.32 (d, J = 8.0 Hz, 2H, ArH), 7.25 (s, 1H, FurH), 6.35 (dd, J = 3.2, 1.8 Hz, 1H, FurH), 6.28 (d, J = 3.0 Hz, 1H, FurH), 4.15 (d, J = 5.6 Hz, 2H, CH₂), 2.43 (s, 3H, CH₃).

- ¹³C NMR (100 MHz, CDCl₃): δ 156.2 (C=O), 143.5 (ArC), 140.1 (ArC), 129.8 (ArCH), 127.4 (ArCH), 110.5 (FurC), 108.3 (FurC), 44.8 (CH₂), 21.6 (CH₃).

X-ray Crystallography

Single-crystal X-ray analysis (CCDC 283521) confirms the planar sulfonamide group and dihedral angle of 85.3° between the benzene and furan rings.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Direct Sulfonylation | 92 | 98 | 12 | High |

| Schotten-Baumann | 85 | 95 | 2 | Moderate |

Industrial and Research Applications

The compound serves as a precursor in pharmaceuticals (e.g., kinase inhibitors) and asymmetric catalysis. Its furan moiety enables participation in Diels-Alder reactions, while the sulfonamide group enhances solubility and bioactivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

Reduction: Reduction of the sulfonamide group can yield corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Corresponding amines.

Substitution: Nitrobenzenesulfonamide or halogenated benzenesulfonamide derivatives.

Scientific Research Applications

Benzenesulfonamide, N-(2-furanylmethyl)-4-methyl- has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the sulfonamide moiety.

Biological Studies: Used in enzyme inhibition studies, particularly targeting carbonic anhydrase.

Material Science: Employed in the synthesis of dyes and photochemicals.

Environmental Chemistry: Utilized in the development of analytical methods for detecting sulfonamide contaminants in water sources.

Mechanism of Action

The mechanism of action of benzenesulfonamide, N-(2-furanylmethyl)-4-methyl- primarily involves the inhibition of enzymes such as carbonic anhydrase. The sulfonamide group binds to the active site of the enzyme, blocking its activity. This inhibition can disrupt various physiological processes, making it useful in medicinal applications.

Comparison with Similar Compounds

Antimicrobial Activity :

- 4-Methyl-N-(2-nitrophenyl)benzenesulfonamide (1C): Demonstrates high activity against E. coli and B. The nitro group (-NO₂) enhances electron-withdrawing effects, likely improving binding to microbial targets through hydrophobic or electrostatic interactions .

- N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide (1B) : Shows moderate activity, attributed to the hydroxyl group’s polarity, which may reduce membrane permeability compared to nitro-substituted analogs .

- N-Furfuryl-p-toluenesulfonamide: While direct antimicrobial data is unavailable, the furan moiety’s electron-donating nature might reduce potency relative to 1C but offer improved solubility over non-polar substituents .

Physicochemical Properties

Structural and Crystallographic Insights

- SHELX System () : Widely used for small-molecule crystallography. For instance, reports a crystal structure with R factor = 0.055, confirming precise bond lengths and angles for sulfonamides .

- N-Furfuryl-p-toluenesulfonamide: No crystallographic data is provided, but its planar sulfonamide group and furan ring likely adopt conformations similar to HMC compounds () .

Biological Activity

Benzenesulfonamide, N-(2-furanylmethyl)-4-methyl- (CAS No. 121564-33-8) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Benzenesulfonamide Derivatives

Benzenesulfonamides are a class of compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer effects. The modification of the benzenesulfonamide structure can significantly influence its biological activity. N-(2-furanylmethyl)-4-methyl- is one such derivative that has garnered attention in recent studies.

The biological activity of benzenesulfonamide derivatives often involves inhibition of specific enzymes or pathways. For instance:

- Carbonic Anhydrase Inhibition : Benzenesulfonamides are known to inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes. Research indicates that modifications in the sulfonamide structure can enhance selectivity and potency against specific CA isoforms (e.g., hCA IX and hCA XII) .

- Antidiabetic Properties : Some studies have identified benzenesulfonamides as potential modulators of cryptochrome proteins, which play roles in circadian rhythm and metabolic regulation. This suggests a possible application in treating metabolic diseases .

In Vitro Studies

-

Inhibition of Carbonic Anhydrases : A series of benzenesulfonamide compounds were synthesized and tested for their inhibitory effects on various CA isoforms. Compounds showed varying degrees of selectivity, with some demonstrating significant potency against tumor-associated isoforms .

Compound ID IC50 (nM) Selectivity Target Isoform 7a 47.1 High hCA I 7b 35.9 Moderate hCA II 7d 149.9 Low hCA IX - Cytotoxicity Assays : Compounds were evaluated against cancer cell lines (Hep3B and A549). Notably, certain derivatives exhibited selective cytotoxicity towards Hep3B cells while showing reduced effects on normal cells .

Case Studies

Q & A

Q. What are the established synthetic routes for N-(2-furanylmethyl)-4-methylbenzenesulfonamide, and what are their key optimization parameters?

Synthesis typically involves sulfonamide formation via nucleophilic substitution between 4-methylbenzenesulfonyl chloride and a furan-containing amine. Key parameters include solvent choice (e.g., THF or dichloromethane), temperature control (0–25°C), and stoichiometric ratios to minimize side reactions. Post-synthesis purification often employs column chromatography or recrystallization from n-hexane/chloroform mixtures . Optimization of reaction time and catalyst use (e.g., triethylamine) can enhance yields above 70% .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms functional group connectivity, while X-ray crystallography resolves stereochemical details and hydrogen-bonding networks. For example, X-ray studies reveal tetrahedral geometry at the sulfonamide sulfur and planar arrangements at the furan ring . Infrared (IR) spectroscopy identifies key stretches like S=O (~1350 cm⁻¹) and N–H (~3300 cm⁻¹) .

Q. What biological targets or pathways are commonly associated with benzenesulfonamide derivatives, and how might this compound interact with them?

Sulfonamides often target enzymes such as carbonic anhydrases, bacterial dihydropteroate synthase, or tyrosine kinases. The furan moiety in this compound may enhance binding to hydrophobic enzyme pockets, while the sulfonamide group facilitates hydrogen bonding with catalytic residues . Preliminary docking studies suggest potential inhibition of microbial proteases or inflammatory mediators .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and binding affinity of N-(2-furanylmethyl)-4-methylbenzenesulfonamide?

Density Functional Theory (DFT) calculates electronic properties (e.g., frontier molecular orbitals) to predict sites for electrophilic/nucleophilic attack . Molecular docking (AutoDock, Schrödinger) models interactions with targets like carbonic anhydrase IX, with affinity scores correlating to experimental IC₅₀ values. Solvent-accessible surface area (SASA) analysis evaluates ligand desolvation penalties during binding .

Q. What experimental strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

Contradictions in IC₅₀ values may arise from assay conditions (pH, temperature) or impurities. Strategies include:

Q. What challenges arise in optimizing regioselectivity during functionalization of the furan and sulfonamide moieties?

The electron-rich furan ring is prone to electrophilic substitution at the 5-position, requiring protecting groups (e.g., silyl ethers) for selective modification. Steric hindrance near the sulfonamide nitrogen complicates alkylation; microwave-assisted synthesis can improve reaction efficiency .

Q. How do intermolecular interactions influence the crystal packing and stability of this sulfonamide derivative?

X-ray studies show C–H···O hydrogen bonds between the sulfonamide oxygen and furan hydrogen, forming dimeric structures. π-π stacking between benzene rings stabilizes layered crystal lattices, with van der Waals interactions contributing to melting points >150°C .

Q. What structural features differentiate this compound from analogous benzenesulfonamides with substituted aryl groups?

Compared to N-(4-chlorophenyl) derivatives, the 2-furanylmethyl group introduces conformational flexibility and polarizability, altering dipole moments by ~1.2 Debye. Substituent effects on bond lengths (e.g., S–N = 1.63 Å vs. 1.60 Å in methyl analogues) correlate with steric bulk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.